2-Bromo-3'-trifluoromethoxyacetophenone

Physical Organic Chemistry Linear Free-Energy Relationships Substituent Effects

2-Bromo-3'-trifluoromethoxyacetophenone (CAS 237386-01-5) is a halogenated aromatic ketone belonging to the phenacyl bromide class, characterized by a bromomethyl carbonyl group and a meta-substituted trifluoromethoxy (–OCF₃) group on the phenyl ring. It is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research, where its –OCF₃ substituent imparts enhanced lipophilicity, metabolic stability, and a distinctive electron-withdrawing inductive effect that modulates the reactivity of the α-bromoketone handle.

Molecular Formula C9H6BrF3O2
Molecular Weight 283.04 g/mol
CAS No. 237386-01-5
Cat. No. B1272970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3'-trifluoromethoxyacetophenone
CAS237386-01-5
Molecular FormulaC9H6BrF3O2
Molecular Weight283.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)C(=O)CBr
InChIInChI=1S/C9H6BrF3O2/c10-5-8(14)6-2-1-3-7(4-6)15-9(11,12)13/h1-4H,5H2
InChIKeyQUKYVVGHLJGVEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3'-trifluoromethoxyacetophenone (CAS 237386-01-5): A Meta-Substituted Phenacyl Bromide for Regioselective Synthesis


2-Bromo-3'-trifluoromethoxyacetophenone (CAS 237386-01-5) is a halogenated aromatic ketone belonging to the phenacyl bromide class, characterized by a bromomethyl carbonyl group and a meta-substituted trifluoromethoxy (–OCF₃) group on the phenyl ring . It is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research, where its –OCF₃ substituent imparts enhanced lipophilicity, metabolic stability, and a distinctive electron-withdrawing inductive effect that modulates the reactivity of the α-bromoketone handle .

Why 2-Bromo-3'-trifluoromethoxyacetophenone Cannot Be Replaced by Its 2'- or 4'-Isomers


The three regioisomers of trifluoromethoxyphenacyl bromide—2'-, 3'-, and 4'-substituted—are not interchangeable because the position of the –OCF₃ group dictates the electronic landscape of the phenyl ring and, consequently, the reactivity of the α-bromoketone electrophile [1]. At the meta position, –OCF₃ transmits its electron-withdrawing effect exclusively through the inductive mechanism (Hammett σₘ ≈ 0.38–0.40), avoiding the competing resonance donation seen at the para position (σₚ ≈ 0.35) and the steric hindrance encountered at the ortho position [2]. This positional electronic tuning directly impacts reaction rates in nucleophilic substitutions and cyclocondensations, making the 3'-isomer a non-fungible building block when consistent regiochemical outcomes are required [1].

Quantitative Evidence Differentiating 2-Bromo-3'-trifluoromethoxyacetophenone from Its Closest Analogs


Meta-OCF₃ Inductive Effect vs. Para-OCF₃: Hammett Substituent Constant Comparison

The meta-OCF₃ substituent in 2-bromo-3'-trifluoromethoxyacetophenone exerts a pure inductive electron-withdrawing effect (σₘ = 0.38–0.40), whereas the para-OCF₃ group in the 4'-isomer (CAS 103962-10-3) exhibits a diminished net electron withdrawal (σₚ = 0.35) due to competing resonance donation from the oxygen lone pair [1]. This difference means the 3'-isomer polarizes the α-bromoketone carbonyl more strongly, enhancing its electrophilicity for nucleophilic displacement reactions relative to the 4'-isomer [1].

Physical Organic Chemistry Linear Free-Energy Relationships Substituent Effects

Predicted Boiling Point Differential: 3'-OCF₃ vs. 4'-OCF₃ Phenacyl Bromide

The predicted boiling point of 2-bromo-3'-trifluoromethoxyacetophenone is 240.9 ± 35.0 °C at 760 mmHg, approximately 25 °C lower than the predicted boiling point of the 4'-isomer (CAS 103962-10-3) at 266.0 ± 35.0 °C . This lower boiling point can simplify distillative purification or solvent removal during scale-up, offering a practical operational advantage for process chemists .

Thermophysical Properties Purification Methodology Process Chemistry

Physical State at Ambient Temperature: Liquid 3'-Isomer vs. Solid 4'-Isomer

2-Bromo-3'-trifluoromethoxyacetophenone is reported to be a liquid at ambient temperature, whereas the 4'-isomer (CAS 103962-10-3) is a crystalline solid with a melting point of 48–55 °C . The liquid physical form eliminates the need for pre-melting or dissolution steps prior to use in automated liquid-handling systems or flow chemistry setups .

Formulation Handling Automated Dispensing

Meta-OCF₃ Avoids Ortho Steric Shielding: Superior Electrophilicity vs. 2'-Isomer

In the 2'-isomer (CAS 530141-40-3), the –OCF₃ group resides ortho to the carbonyl, creating steric hindrance that can shield the electrophilic α-carbon from nucleophilic attack and slow bimolecular substitution (Sₙ2) rates . The 3'-isomer places the bulky –OCF₃ group meta, remote from the reaction center, preserving unhindered access for nucleophiles while still delivering a strong inductive electron withdrawal .

Steric Effects Nucleophilic Substitution Reaction Kinetics

Optimal Deployment Scenarios for 2-Bromo-3'-trifluoromethoxyacetophenone


Medicinal Chemistry: Synthesis of 3-Trifluoromethoxy-Substituted Heterocycles via Hantzsch Thiazole or Imidazole Cyclocondensation

The α-bromoketone moiety of 2-bromo-3'-trifluoromethoxyacetophenone is a classical substrate for Hantzsch-type thiazole and imidazole syntheses with thioureas or amidines. The meta-OCF₃ group's pure inductive electron withdrawal (σₘ = 0.38–0.40) accelerates the initial Sₙ2 displacement relative to the 4'-isomer, while maintaining an unhindered reaction center unlike the 2'-isomer . This regiochemical placement is critical for generating lead compounds where meta-OCF₃ substitution is required for target binding, as documented in ABL1/ABL2 kinase inhibitor programs .

Agrochemical Intermediate: Synthesis of Fluorinated Pesticide Candidates

The –OCF₃ group is a privileged substituent in modern agrochemical design, imparting enhanced metabolic stability and lipophilicity to active ingredients. 2-Bromo-3'-trifluoromethoxyacetophenone serves as a direct precursor to meta-OCF₃-substituted azoles and other heterocycles evaluated for fungicidal, herbicidal, and insecticidal activity . Its liquid physical form facilitates continuous-flow bromination and subsequent telescoped heterocycle formation, reducing process mass intensity relative to solid phenacyl bromide alternatives .

Physical Organic Chemistry: Hammett Linear Free-Energy Relationship (LFER) Probe Molecule

Because the meta-OCF₃ group exerts an exclusively inductive effect (resonance contribution negligible), 2-bromo-3'-trifluoromethoxyacetophenone is an ideal substrate for constructing Hammett plots that isolate the inductive component of substituent effects on nucleophilic displacement rates (ρ values). In contrast, the para isomer introduces resonance contributions that complicate LFER interpretation . Researchers establishing reaction mechanisms or calibrating computational models can use this compound as a pure inductive-standard electrophile.

Chemical Biology: Affinity Labeling and Activity-Based Protein Profiling (ABPP) Probe Synthesis

Phenacyl bromides are established electrophilic warheads for covalent protein modification. The 3'-OCF₃ variant offers a unique combination of moderate electrophilicity (tuned by the meta-inductive effect) and enhanced membrane permeability (due to the lipophilic –OCF₃ group, which increases logP relative to non-fluorinated 2-bromoacetophenone by an estimated 0.8–1.2 log units) . This balance of reactivity and cell permeability is valuable for designing activity-based probes targeting intracellular cysteine or histidine residues in live-cell contexts .

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